

Application Note: Unveiling Chromatin Dynamics Following BRD9 Degradation using ChIP-seq

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Introduction

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, known as ncBAF or GBAF.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure. BRD9, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the ncBAF complex to specific genomic loci.[2][3] Dysregulation of BRD9 has been implicated in various cancers, including synovial sarcoma and malignant rhabdoid tumors, making it a compelling therapeutic target.[1][4]

The development of targeted protein degraders, such as those utilizing Proteolysis Targeting Chimera (PROTAC) technology, has enabled the acute depletion of BRD9.[3] This rapid removal of BRD9 provides a powerful tool to dissect its immediate impact on chromatin architecture and gene regulation. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is an invaluable technique to map the genome-wide localization of BRD9 and to investigate the subsequent changes in histone modifications and transcription factor occupancy upon its degradation. This application note provides a detailed protocol for performing ChIP-seq to study chromatin alterations following the induced degradation of BRD9.

Signaling Pathway and Experimental Rationale

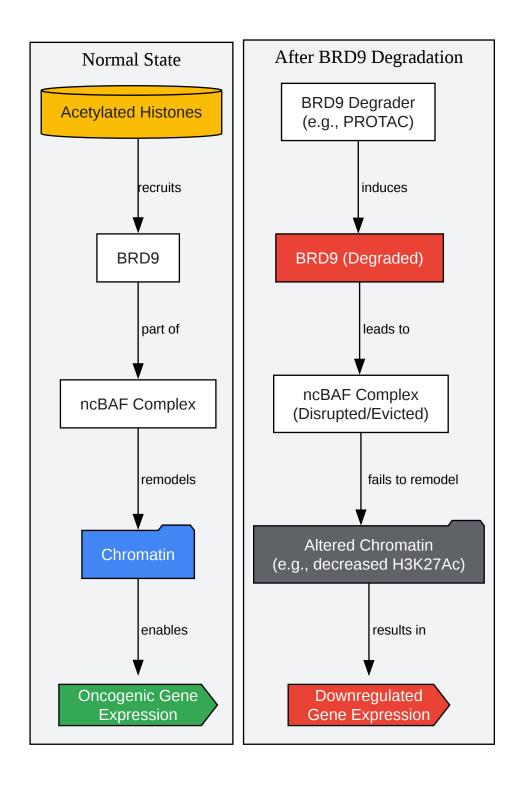


Methodological & Application

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BRD9-containing ncBAF complexes are recruited to chromatin, in part, through the interaction of the BRD9 bromodomain with acetylated histones. Once recruited, the complex utilizes the ATPase activity of its SMARCA4 (BRG1) or SMARCA2 (BRM) subunit to remodel nucleosomes, which can influence chromatin accessibility and gene expression. Degradation of BRD9 is hypothesized to lead to the eviction of the ncBAF complex from its target sites, resulting in altered chromatin structure, histone marks (e.g., H3K27Ac), and transcription factor binding, ultimately leading to the downregulation of oncogenic gene programs.[4]





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Caption: Hypothetical signaling pathway of BRD9 action and the effect of its degradation.

Experimental Workflow

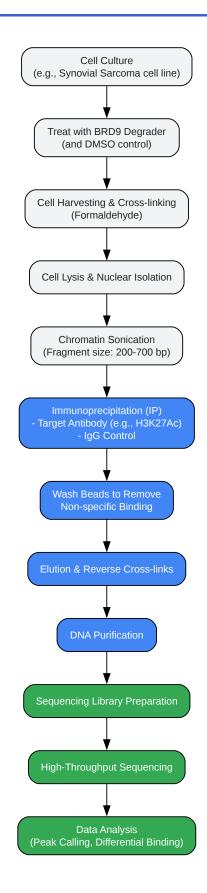






The overall workflow involves treating cells with a BRD9 degrader, followed by cell harvesting, chromatin preparation, immunoprecipitation of the target of interest (e.g., H3K27Ac or another transcription factor), library preparation, and high-throughput sequencing.





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Caption: ChIP-seq experimental workflow after BRD9 degradation.



Detailed Protocol

This protocol is optimized for starting with approximately 1-4 x 107 cells per ChIP reaction.

- I. Cell Culture and Treatment
- Culture cells (e.g., a synovial sarcoma cell line known to be sensitive to BRD9 degradation) to ~80-90% confluency.
- Treat cells with the BRD9 degrader at a predetermined optimal concentration and for a time course (e.g., 0, 2, 6, 24 hours) to capture both immediate and downstream effects. A vehicle control (e.g., DMSO) must be run in parallel. The kinetics of degradation should be confirmed by Western blot.[5]
- II. Cell Harvesting and Cross-linking
- Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
- Incubate for 10 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Scrape the cells, transfer to a conical tube, and pellet by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
- Wash the cell pellet twice with ice-cold PBS.
- III. Chromatin Preparation
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.[6]
- · Isolate the nuclei by centrifugation.
- Resuspend the nuclear pellet in a shearing/sonication buffer.



- Sonicate the chromatin to achieve an average fragment size of 200-700 bp. Optimization of sonication conditions is critical.
- Clear the lysate by centrifugation to pellet debris. The supernatant is the soluble chromatin fraction.
- Set aside a small aliquot of the sheared chromatin to serve as the "input" control.

IV. Immunoprecipitation

- Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific background.
 [6]
- Add the ChIP-grade primary antibody (e.g., anti-H3K27Ac or an antibody against a transcription factor of interest) to the pre-cleared chromatin. A parallel IP with a non-specific IgG antibody should be performed as a negative control.
- Incubate overnight at 4°C with rotation.
- Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[6]
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove nonspecifically bound chromatin.
- Perform a final wash with TE buffer.
- V. Elution, Reverse Cross-linking, and DNA Purification
- Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
- Reverse the formaldehyde cross-links by incubating the eluates and the input control at 65°C for several hours to overnight, typically with the addition of NaCl.
- Treat with RNase A and then Proteinase K to remove RNA and proteins.
- Purify the DNA using phenol:chloroform extraction or a column-based purification kit.



VI. Library Preparation and Sequencing

- Quantify the purified ChIP and input DNA.
- Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions (e.g., Illumina).
- Perform high-throughput sequencing.

Data Presentation and Analysis

The sequencing data should be analyzed to identify genomic regions with differential histone modification or transcription factor binding between the degrader-treated and control samples. This involves mapping reads to a reference genome, followed by peak calling and differential binding analysis.

Table 1: Key Quantitative Parameters for ChIP-seq Protocol



| Parameter | Recommended Value | Notes |
|----------------------------|---------------------------------|--|
| Cell Number per IP | 1-4 x 107 | Varies by cell type and target abundance. |
| Formaldehyde Concentration | 1% (final) | For cross-linking protein-DNA complexes. |
| Cross-linking Time | 10 minutes | Over-cross-linking can mask epitopes. |
| Sonication Fragment Size | 200-700 bp | Check on agarose gel. Optimal size depends on the target. |
| Antibody Amount per IP | 1-10 μg | Requires optimization for each antibody. |
| IgG Control | Match isotype and concentration | Essential for assessing non- specific binding. |
| Sequencing Read Depth | 20-50 million reads per sample | Deeper sequencing may be needed for low-abundance targets. |
| Input DNA | ~1% of total chromatin | Used for background normalization. |

Expected Outcomes

Degradation of BRD9 is expected to cause significant changes in the chromatin landscape. Specifically, one might observe:

- A genome-wide reduction in H3K27Ac levels, particularly at super-enhancer regions that are co-occupied by BRD9.[4]
- Changes in the binding patterns of other transcription factors whose recruitment or stability at chromatin is dependent on the ncBAF complex.
- Correlation between the loss of activating histone marks (like H3K27Ac) and the downregulation of nearby genes, as determined by parallel RNA-seq experiments.



These results will provide valuable insights into the direct functional consequences of BRD9 activity on chromatin and gene regulation, aiding in the validation of BRD9 as a therapeutic target and in understanding the mechanisms of action for BRD9-targeting drugs.

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